![molecular formula C9H22NO3P B14623750 Dipropyl [1-(methylamino)ethyl]phosphonate CAS No. 56397-05-8](/img/structure/B14623750.png)
Dipropyl [1-(methylamino)ethyl]phosphonate
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Overview
Description
Dipropyl [1-(methylamino)ethyl]phosphonate is a chemical compound with the molecular formula C8H20NO3P It is a member of the phosphonate family, which are organic compounds containing a phosphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl [1-(methylamino)ethyl]phosphonate can be achieved through several methods. One common approach involves the reaction of a phosphonic acid derivative with an appropriate amine and alcohol. For example, the Kabachnik-Fields reaction is a well-known method for synthesizing α-aminophosphonates, which involves the reaction of an amine, a carbonyl compound, and a dialkyl phosphite in a one-pot reaction . This reaction typically requires a catalyst and can be enhanced using microwaves or ultrasound to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
Dipropyl [1-(methylamino)ethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acid derivatives, while reduction can produce phosphine oxides. Substitution reactions can result in a variety of functionalized phosphonates.
Scientific Research Applications
Dipropyl [1-(methylamino)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonate compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonates.
Mechanism of Action
The mechanism of action of dipropyl [1-(methylamino)ethyl]phosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its activity. This inhibition can affect various biological pathways and processes, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropyl [1-(methylamino)ethyl]phosphonate include:
Diisopropyl methylphosphonate: A related phosphonate compound with similar chemical properties.
Phosphonic acid derivatives: Compounds containing the phosphonic acid group, which share similar reactivity and applications.
Uniqueness
This compound is unique due to its specific structure, which includes a methylamino group and two propyl groups attached to the phosphonate moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
56397-05-8 |
---|---|
Molecular Formula |
C9H22NO3P |
Molecular Weight |
223.25 g/mol |
IUPAC Name |
1-dipropoxyphosphoryl-N-methylethanamine |
InChI |
InChI=1S/C9H22NO3P/c1-5-7-12-14(11,9(3)10-4)13-8-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
VWBPELNOSADCGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(C(C)NC)OCCC |
Origin of Product |
United States |
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